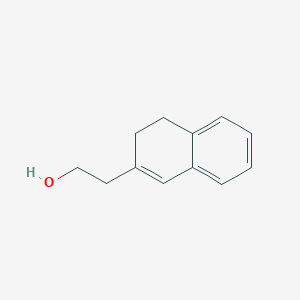
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with an ethan-1-ol group attached to the 2-position of the 3,4-dihydronaphthalene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature, and the product is obtained after purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction of the compound can yield 2-(3,4-Dihydronaphthalen-2-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one.
Reduction: 2-(3,4-Dihydronaphthalen-2-yl)ethane.
Substitution: 2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride.
科学研究应用
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds
2-(3,4-Dihydronaphthalen-1-yl)ethanol: Similar structure but with the hydroxyl group attached to the 1-position.
2-(3,4-Dihydronaphthalen-2-yl)ethane: Lacks the hydroxyl group, making it less polar.
2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents and enhancing its reactivity in various chemical reactions .
属性
CAS 编号 |
63626-01-7 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-(3,4-dihydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,9,13H,5-8H2 |
InChI 键 |
KXSVEAAHEPGLAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=CC=C21)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



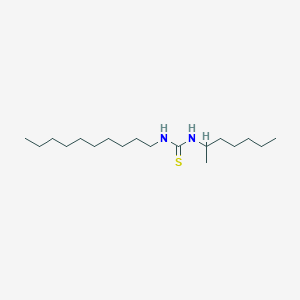

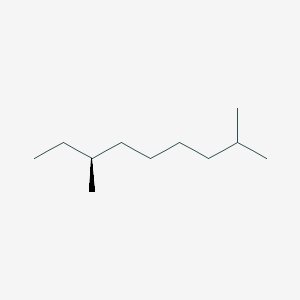
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
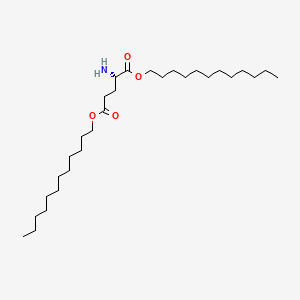
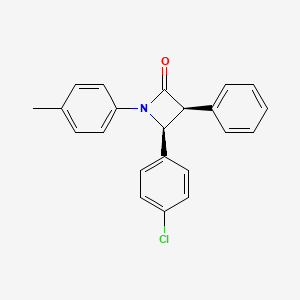
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)

![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

